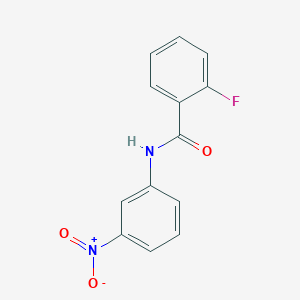

2-fluoro-N-(3-nitrophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNXRFCNYAZDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293283 | |

| Record name | 2-Fluoro-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198879-94-6 | |

| Record name | 2-Fluoro-N-(3-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198879-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformations of 2 Fluoro N 3 Nitrophenyl Benzamide Analogues

Reactivity of the Nitro Group in N-Arylbenzamides

The nitro group (-NO₂) is a powerful modulator of chemical reactivity in aromatic compounds. Its presence on the N-phenyl ring of N-arylbenzamides is a key determinant of the molecule's electronic properties and reaction pathways.

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. numberanalytics.com Its potent effect stems from a combination of inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. vaia.comyoutube.com

More significantly, the nitro group exerts a powerful -R (resonance) effect, delocalizing the π-electrons of the aromatic ring onto the oxygen atoms. This is illustrated by resonance structures that place a positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. fiveable.meresearchgate.net This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution reactions. numberanalytics.comfiveable.me However, this deactivation makes the ring electron-deficient and thus more susceptible to nucleophilic attack, a crucial aspect for the reactivity of nitroarenes. nih.govlibretexts.org

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a variety of other nitrogen-containing functional groups. numberanalytics.com This versatility makes nitroarenes valuable synthetic intermediates. fiveable.me The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This can be achieved using a wide array of reagents and conditions, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) and metal-acid systems (e.g., Fe/HCl, Sn/HCl, Zn/HCl). wikipedia.orgmasterorganicchemistry.com

The reduction can be selective, allowing for the transformation of the nitro group while preserving other sensitive functional groups within the molecule. researchgate.netorganic-chemistry.org For instance, kinetic studies have shown that nitroarenes with electron-withdrawing substituents are reduced faster than those with electron-donating groups. nih.gov Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages, yielding N-arylhydroxylamines (-NHOH) or nitroso (-NO) compounds. numberanalytics.comwikipedia.orgorganic-chemistry.org

| Reducing System | Product Functional Group | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Amine (-NH₂) | Pressurized H₂ gas, various solvents | wikipedia.orgmasterorganicchemistry.com |

| Metal/Acid (Fe/HCl, Sn/HCl) | Amine (-NH₂) | Acidic aqueous media | masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | Aqueous or alcoholic solutions | wikipedia.org |

| Zinc/Ammonium Chloride | Hydroxylamine (-NHOH) | Aqueous solution | wikipedia.org |

| Hydrazine (N₂H₄) with Raney Nickel or Rh/C | Hydroxylamine (-NHOH) | Controlled temperature (0-10 °C) | wikipedia.org |

| Metal Hydrides (e.g., LiAlH₄) | Azo Compound (-N=N-) | Anhydrous ether solvents | wikipedia.orgmasterorganicchemistry.com |

Aromatic nitro compounds exhibit rich photochemistry. Upon absorption of UV or visible light, nitroarenes can be promoted to an excited state, unlocking distinct reaction pathways. rsc.org This photoexcited state enhances the electron-accepting properties of the nitro group, facilitating reactions that are not possible in the ground state. acs.org

One significant photoinduced reaction is the reduction of the nitro group. For example, the photoreduction of nitroaromatic compounds can be facilitated by various agents, including hydrated electrons generated from other molecules under irradiation. nih.gov This process can lead to the formation of anilines and other reduction products. rsc.orgnih.gov Photoexcited nitro compounds can also participate in substitution reactions and rearrangements. For example, irradiation of nitroaromatic compounds in the presence of nucleophiles like hydrochloric acid can lead to the substitution of the nitro group. acs.org The specific outcome of the photoreaction is highly dependent on the solvent, the presence of other reagents, and the wavelength of light used. rsc.orgmdpi.com

Reactivity of the Fluorine Substituent

The fluorine atom on the benzoyl ring of 2-fluoro-N-(3-nitrophenyl)benzamide introduces another layer of reactivity. Its properties significantly affect the aromatic system to which it is attached.

Perhaps the most important reaction pathway involving the fluorine substituent is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. wikipedia.org Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the halogen, dramatically activates the ring for SNAr. libretexts.orgwikipedia.orgmasterorganicchemistry.com

In the case of analogues of this compound, the electron-deficient nature of the aromatic ring, caused by the electron-withdrawing substituents, facilitates the initial attack by a nucleophile. This attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge in this intermediate is delocalized, with stabilization provided by the electron-withdrawing groups. masterorganicchemistry.com The subsequent loss of the fluoride leaving group restores the aromaticity of the ring.

Among the halogens, fluoride is an excellent leaving group for SNAr reactions. This is somewhat counterintuitive because fluoride is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and lowers the energy of the LUMO, making the carbon atom highly electrophilic and thus more susceptible to attack. libretexts.org This effect outweighs its reluctance to leave as an anion, making fluoroarenes more reactive in SNAr than their chloro, bromo, or iodo counterparts. masterorganicchemistry.comlibretexts.org

| Nucleophile | Product Type | General Conditions | Reference |

|---|---|---|---|

| Amines (R-NH₂) | N-Substituted Anilines | Often requires heat, may use a base | masterorganicchemistry.comnih.gov |

| Alkoxides (RO⁻) | Aryl Ethers | Base (e.g., NaH, K₂CO₃) in polar aprotic solvent | libretexts.org |

| Hydroxide (OH⁻) | Phenols | Aqueous base, often requires heat | libretexts.org |

| Thiolates (RS⁻) | Aryl Thioethers | Base in polar aprotic solvent | wikipedia.org |

| Azoles (e.g., Pyrazole) | N-Aryl Azoles | Organic photoredox catalysis under mild conditions | nih.gov |

The fluorine atom has a dual electronic effect on the aromatic ring. It is highly electronegative and strongly withdraws electron density through the sigma bond (inductive effect, -I). numberanalytics.comcsbsju.edu This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution.

Transformations at the Amide N-Center

The amide N-center in N-arylbenzamide analogues is a key site for various chemical transformations, most notably C-N bond formation and cleavage. These reactions are fundamental in organic synthesis for constructing complex molecules, including pharmaceuticals and materials.

One of the most significant transformations is the N-arylation of amides , a type of cross-coupling reaction often catalyzed by transition metals like palladium. syr.eduresearchgate.net This process, an extension of the Buchwald-Hartwig amination, allows for the synthesis of triarylamines or other complex secondary amides. syr.edu The general catalytic cycle for palladium-catalyzed amidation is believed to be similar to that of amination, involving oxidative addition of the palladium(0) catalyst to an aryl halide, followed by ligand exchange with the amide, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. syr.edu The development of specialized phosphine (B1218219) ligands has been crucial in overcoming the challenges associated with the lower nucleophilicity of amides compared to amines. syr.eduresearchgate.net

Transamidation , the conversion of one amide to another, is another important transformation. This has traditionally been a challenging reaction due to the high stability of the amide bond. rsc.org Recent advances have utilized transition metal catalysis, particularly with nickel, to facilitate this process. rsc.orgnih.gov A common strategy involves the initial "activation" of the secondary amide, for instance, by installing a Boc group on the nitrogen. This modification weakens the C-N bond, making it more susceptible to cleavage by a nickel catalyst. The subsequent reaction with an amine nucleophile yields the new amide product. rsc.orgnih.gov This methodology has been successfully applied to a range of aliphatic and aromatic amides, showcasing its synthetic utility. nih.gov

Furthermore, in some contexts, the amide group can undergo cleavage of the C-N bond to yield other functional groups. For example, a rhodium-catalyzed reaction of certain benzamides with arylboronic acids has been shown to proceed via selective C-C bond activation, leading to a transarylation product, which is distinct from the more common C-N bond activation pathway. acs.org Additionally, under specific transition-metal-free conditions, tertiary amides can be converted to nitriles through both C-C and C-N bond cleavage, using sodium nitrite (B80452) as the nitrogen source. digitellinc.comchinesechemsoc.org

The table below summarizes key transformations at the amide N-center for analogues of this compound.

| Transformation | Catalyst/Reagent | Substrate Type | Product Type | Ref. |

| N-Arylation | Palladium complexes | N-Arylbenzamides | Triarylamines/Complex Amides | syr.eduresearchgate.net |

| Transamidation | Nickel complexes | N-Boc-activated amides | Secondary/Tertiary Amides | rsc.orgnih.gov |

| C-N Bond Cleavage | Rhodium complexes | Benzamides | Transarylation products | acs.org |

| Nitrile Formation | Sodium Nitrite (NaNO₂) | Tertiary Amides | Nitriles | digitellinc.comchinesechemsoc.org |

Mechanistic Aspects of Aromatic Transformations

The amide functionality in N-arylbenzamides plays a crucial role as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions. These reactions provide an efficient pathway to synthesize complex aromatic compounds by forming new C-C or C-heteroatom bonds. Understanding the underlying mechanisms is vital for optimizing reaction conditions and developing new catalysts.

The Concerted Metalation-Deprotonation (CMD) mechanism is a widely accepted pathway for C-H bond activation in reactions involving N-arylbenzamide analogues. wikipedia.org This mechanism is particularly common for high-valent, late transition metals such as palladium(II), rhodium(III), and ruthenium(II). wikipedia.org In the CMD pathway, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single, concerted transition state. wikipedia.org This process is typically facilitated by a base, often a carboxylate anion, which assists in the deprotonation of the C-H bond. wikipedia.org

The key features of the CMD mechanism are:

A Single Transition State: The C-H bond cleavage and C-metal bond formation are simultaneous, avoiding high-energy intermediates. wikipedia.org

Role of a Base: An external or internal base (like acetate) abstracts the proton from the C-H bond as the metal coordinates to the carbon. wikipedia.org

No Metal Hydride Intermediate: Unlike oxidative addition mechanisms, a discrete metal hydride species is not formed. wikipedia.org

Computational studies using Density Functional Theory (DFT) have provided significant insights into the CMD mechanism. These studies have shown that for palladium-catalyzed reactions, the presence of a strong acid can promote C-H activation by making the palladium catalyst more electrophilic and enhancing its coordination to the directing group of the substrate. mdpi.com The nature of the base is also critical; for instance, the basicity of the carboxylate ligand directly influences the energy barrier of the C-H activation step. mdpi.com Research has demonstrated that C-H bond activation can occur at various oxidation states of palladium, including Pd(II), Pd(III), and Pd(IV), through a CMD-type mechanism. researchgate.netrsc.org

Several potential steps in the catalytic cycle can be rate-determining:

C-H Bond Activation: In many cases, the cleavage of the C-H bond via the CMD mechanism is the step with the highest energy barrier and is therefore the RDS. nih.govacs.org Kinetic isotope effect (KIE) studies are often employed to probe whether the C-H bond is broken in the rate-determining step. A significant KIE value suggests that C-H activation is indeed rate-limiting.

Oxidative Addition: In cross-coupling reactions, the initial oxidative addition of the catalyst into the aryl halide bond can be the RDS.

Reductive Elimination: The final step, where the new C-C or C-heteroatom bond is formed and the product is released from the metal center, can also be rate-determining.

Ligand Rearrangement: In some instances, especially with complex ligand systems, the rearrangement of ligands on the metal center to achieve the correct geometry for a subsequent step can be the slowest process. researchgate.netrsc.org

The progression of a catalytic reaction is defined by a series of intermediates and the transition states that connect them. Characterizing these species, even computationally, is crucial for a complete mechanistic understanding.

Intermediates: In the catalytic functionalization of benzamide (B126) analogues, several key intermediates are proposed:

Pre-catalyst Activation Intermediate: The active catalyst is often formed in situ from a more stable pre-catalyst.

Substrate-Catalyst Complex: The initial coordination of the directing group (the amide oxygen) of the benzamide to the metal center forms an initial complex, bringing the C-H bond into proximity with the catalyst.

Cyclometalated Intermediate: Following C-H activation via the CMD mechanism, a stable cyclometalated species is formed. This is a key intermediate from which further functionalization occurs. For example, nickel-catalyzed arylations are proposed to proceed through such intermediates. acs.org

Oxidative Addition Adduct: In cross-coupling reactions, the species formed after the metal has inserted into, for example, an aryl halide bond is a critical intermediate.

Ni(III) and Ni(IV) Intermediates: In nickel-catalyzed reactions, intermediates with nickel in higher oxidation states like Ni(III) and Ni(IV) are often invoked, although they can be challenging to detect experimentally. acs.orgresearchgate.net

Transition States: Transition states represent the highest energy point along the reaction coordinate between two intermediates. Their structure determines the feasibility and rate of a particular step.

CMD Transition State: As described earlier, this involves a cyclic arrangement where the metal, the carbon and hydrogen of the C-H bond, and the assisting base are all involved. wikipedia.org DFT calculations have been instrumental in modeling the geometry and energy of these transition states. mdpi.comnih.gov For instance, in ruthenium-catalyzed C-H amidation, the stability of the ruthenacycle in the transition state (five-membered vs. six-membered) determines the site selectivity of the reaction. rsc.org

Reductive Elimination Transition State: The geometry of the complex immediately prior to the formation of the final product is critical. For palladium-catalyzed amidation, the ability of the ligands to allow for a conformation conducive to C-N bond formation influences the rate of this step. syr.edu

The following table outlines the key mechanistic steps and species in the transformation of benzamide analogues.

| Mechanistic Aspect | Description | Key Species/Concepts | Ref. |

| C-H Activation | Concerted Metalation-Deprotonation (CMD) pathway is common. | Single transition state, base assistance (e.g., acetate). | wikipedia.orgmdpi.com |

| Rate-Determining Step | Varies; can be C-H activation, ligand rearrangement, or other steps. | Kinetic Isotope Effect (KIE) used for diagnosis. | researchgate.netrsc.orgnih.gov |

| Intermediates | Key species formed during the catalytic cycle. | Cyclometalated complexes, high-valent metal species (e.g., Ni(III), Ni(IV)). | acs.orgresearchgate.net |

| Transition States | High-energy structures connecting intermediates. | Geometry determines rate and selectivity; studied by DFT. | syr.edunih.govrsc.org |

V. Computational and Theoretical Investigations of 2 Fluoro N 3 Nitrophenyl Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. nih.govchemrevlett.commdpi.com By calculating the electron density, DFT can predict geometries, energies, and various spectroscopic properties.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its chemical reactivity. Key indicators include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between them, and the molecular electrostatic potential (MEP).

HOMO-LUMO Energies: The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-fluoro-N-(3-nitrophenyl)benzamide, the MEP would be expected to show significant negative potential around the highly electronegative oxygen atoms of the carbonyl and nitro groups, as well as the fluorine atom. These areas represent the most likely sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the amide (N-H) group and parts of the aromatic rings would exhibit positive potential, indicating them as sites for nucleophilic interactions.

Conformational Analysis and Energy Landscapes

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For benzamide (B126) derivatives, a key conformational feature is the relative orientation of the two aromatic rings and the central amide plane. Studies on N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide reveal a molecular conformation stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov In the crystal structure of a similar compound, N-(2,3-Difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly co-planar, but the central amide group is twisted out of these planes. mdpi.com This twisting is influenced by the formation of intermolecular hydrogen bonds. mdpi.com

The presence of the ortho-fluoro substituent in this compound is likely to induce a non-planar conformation to minimize steric hindrance. The molecule possesses several rotational degrees of freedom, primarily around the C-N amide bond and the bonds connecting the rings to the amide group. The final, most stable conformation represents a minimum on the potential energy surface, balancing steric repulsion and stabilizing electronic interactions.

Vibrational Frequency Analysis (IR and Raman Correlation)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations are highly effective at predicting these vibrational frequencies, which can then be correlated with experimental spectra to confirm structural assignments. researchgate.net

For this compound, characteristic vibrational modes can be predicted based on its functional groups. While a specific experimental spectrum for this compound is not available for comparison, data from related structures like sulfonamides containing a 4-nitrophenyl moiety provide insight. nih.gov

Key expected vibrational frequencies are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (Amide) | Stretching | ~3300 | Position is sensitive to hydrogen bonding. |

| C=O (Amide I) | Stretching | ~1650-1680 | A strong, characteristic band in the IR spectrum. |

| NO₂ (Nitro) | Asymmetric Stretching | ~1500-1560 | Typically a very strong absorption. |

| NO₂ (Nitro) | Symmetric Stretching | ~1300-1370 | Strong absorption. |

| C-F (Aryl Fluoride) | Stretching | ~1100-1250 | A strong band in the IR spectrum. |

| Aromatic C-H | Stretching | ~3000-3100 | Multiple weaker bands are expected. |

These predicted frequencies help in the structural elucidation and confirmation of synthesis for this compound and its derivatives.

Prediction of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts)

DFT can also predict other spectroscopic properties, such as electronic transitions (UV-Vis) and nuclear magnetic resonance (NMR) chemical shifts.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govresearchgate.net For this compound, the spectrum would be dominated by π→π* transitions within the aromatic rings and the nitro group, and potentially n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. nih.gov The precise absorption maxima (λmax) would depend on the solvent environment, a phenomenon known as solvatochromism that can also be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). researchgate.net For this compound, calculations would predict distinct signals for each unique proton and carbon atom. The ¹⁹F NMR chemical shift would be particularly informative, confirming the presence and electronic environment of the fluorine atom. In a related compound, N-(2,3-Difluorophenyl)-2-fluorobenzamide, ¹⁹F NMR peaks were observed at -114, -139, and -147 ppm, typical for fluorine on substituted aromatic rings. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular flexibility, conformational changes, and interactions with the environment, such as a solvent or a biological receptor. rsc.org

Exploration of Molecular Conformations and Flexibility

While DFT is excellent for finding stationary points on the energy landscape, MD simulations explore how the molecule navigates this landscape at a given temperature. An MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotational freedom of the two phenyl rings relative to the central amide linker.

In the context of drug design, MD simulations are often used to study how a ligand (like a benzamide derivative) interacts with a protein target. For instance, in studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, MD simulations were used to analyze the stability of the ligand-protein complex. tandfonline.comnih.gov By calculating the root-mean-square deviation (RMSD) of the ligand within the protein's binding site over the course of the simulation, researchers can assess the stability of the binding pose. A stable RMSD suggests the ligand remains securely in the binding pocket, indicating a potentially favorable interaction. tandfonline.comnih.gov Such simulations would be invaluable for exploring the potential biological activity of this compound.

Intermolecular Interactions in Solution and Condensed Phases

The study of intermolecular interactions is crucial for understanding the properties and behavior of this compound in various states. In the condensed, crystalline phase, the molecule's structure is significantly influenced by a network of hydrogen bonds. While specific studies on this compound are limited, related benzamide structures provide insight into the likely interactions. For instance, in similar benzamide derivatives, intermolecular N-H···O hydrogen bonds are a common and dominant feature, often linking molecules into chains or sheets. researchgate.netnih.gov The presence of the fluorine atom and the nitro group in this compound introduces the possibility for additional, weaker intermolecular interactions such as C-H···F and C-H···O hydrogen bonds, which can further stabilize the crystal packing. nih.gov

In solution, the nature of these interactions can change depending on the solvent. In non-polar organic solvents, intramolecular hydrogen bonds, if sterically feasible, may be favored. However, studies on similar molecules suggest that even weak hydrogen bond acceptors like nitro and fluoro groups can participate in intermolecular hydrogen bonding in solution, although these interactions are generally weak. rsc.org The competition between intramolecular and intermolecular hydrogen bonding, as well as interactions with solvent molecules, will dictate the conformational preferences and aggregation state of this compound in solution. The use of techniques like H/D exchange can be a sensitive method for probing the presence and relative strength of these weak hydrogen bonds in solution. rsc.org

Theoretical Analysis of Substituent Effects

Influence of Fluorine and Nitro Groups on Electronic Properties

The electronic properties of this compound are significantly modulated by the presence of the fluorine and nitro group substituents on the aromatic rings. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the benzamide ring to which it is attached. Conversely, the fluorine atom can also exhibit a weaker electron-donating mesomeric effect (+M) due to its lone pairs of electrons, but the inductive effect typically dominates. The position of the fluorine atom is critical; an ortho-fluoro substituent, as in this case, can also influence the planarity of the molecule and participate in intramolecular interactions. nih.govmdpi.com

The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant mesomeric effect (-M). This group drastically reduces the electron density on the nitrophenyl ring, particularly at the ortho and para positions relative to the nitro group. The combined influence of these two substituents makes both aromatic rings electron-deficient, which in turn affects the properties of the central amide linkage. These electronic modifications can impact the molecule's reactivity, spectroscopic characteristics, and potential biological activity. rsc.orgontosight.ai

| Substituent | Electronic Effect | Impact on Aromatic Ring |

| Fluorine (F) | Strong Inductive (-I), Weak Mesomeric (+M) | Electron-withdrawing, decreases electron density |

| **Nitro (NO₂) ** | Strong Inductive (-I), Strong Mesomeric (-M) | Strongly electron-withdrawing, significantly decreases electron density |

Quantitative Structure-Property Relationships (QSPR) based on Electronic Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties. For this compound and related compounds, electronic parameters derived from computational chemistry are key descriptors in such analyses. These parameters quantify the effects of the fluorine and nitro substituents.

Relevant electronic parameters for QSPR studies on this class of compounds include:

Partition coefficient (log P): This parameter relates to the lipophilicity of the molecule, which is influenced by the polar nitro group and the electronegative fluorine atom.

Molecular refractivity (MR): This descriptor is related to the volume and polarizability of the molecule.

Dipole moment: The significant electronegativity differences introduced by the fluorine and nitro groups will result in a notable molecular dipole moment, which can be correlated with intermolecular interactions and solubility.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The electron-withdrawing nature of the substituents will lower the energies of both orbitals, and the HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

While specific QSPR studies on this compound are not extensively documented in the provided search results, research on similar benzamide derivatives demonstrates the utility of these electronic parameters in predicting properties like herbicidal or biological activity. asianpubs.org For instance, studies on other substituted benzamides have successfully used descriptors like log P and polarizability to develop predictive models. asianpubs.org

| Electronic Parameter | Predicted Influence of F and NO₂ Groups |

| Log P | Likely to be influenced by the balance between the polar nitro group and the lipophilic character of the aromatic rings. |

| Dipole Moment | Expected to be significant due to the strong electron-withdrawing nature of both substituents. |

| HOMO Energy | Lowered due to the electron-withdrawing effects. |

| LUMO Energy | Significantly lowered due to the electron-withdrawing effects. |

| HOMO-LUMO Gap | Altered, which affects electronic transitions and reactivity. |

Quantum Chemical Topology and Intermolecular Interactions

Hydrogen Bonding Networks and Their Dynamics

Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing the nature of chemical bonds, including weak intermolecular interactions like hydrogen bonds. mdpi.com In the solid state of this compound, a primary intermolecular interaction is expected to be the N-H···O hydrogen bond between the amide proton and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric motifs. researchgate.netnih.gov

The fluorine atom and the nitro group can also participate in weaker hydrogen bonds. The oxygen atoms of the nitro group are potential hydrogen bond acceptors for weak C-H donors from adjacent molecules. rsc.org Similarly, the fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions. nih.gov Computational studies on related fluorinated benzamides have confirmed the presence of such interactions and their role in stabilizing the crystal structure. mdpi.com

The dynamics of these hydrogen bonds can be investigated using methods like Car-Parrinello Molecular Dynamics (CPMD). mdpi.com Such simulations can reveal the time evolution of the hydrogen bridges, showing whether the proton is localized on the donor atom or if proton transfer events occur. mdpi.com For this compound, these simulations would likely show that the N-H···O hydrogen bonds are relatively strong and persistent, while the weaker C-H···O and C-H···F interactions are more transient.

| Type of Hydrogen Bond | Potential Donor | Potential Acceptor | Expected Strength |

| N-H···O | Amide N-H | Carbonyl Oxygen | Strong |

| C-H···O | Aromatic C-H | Nitro Oxygen | Weak |

| C-H···F | Aromatic C-H | Fluorine | Weak |

π-Stacking Interactions

In addition to hydrogen bonding, π-stacking interactions between the electron-deficient aromatic rings of this compound are expected to play a role in its solid-state packing and potentially in solution-phase aggregation. The presence of both a fluorine-substituted ring and a nitro-substituted ring creates a system where offset π-stacking arrangements would be favorable to minimize electrostatic repulsion between the electron-poor π-systems.

Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, directing how molecules assemble in the solid state. Beyond the well-understood hydrogen bonds, other weaker interactions such as halogen bonds, C—H···π interactions, and π–π stacking play a significant role in the crystal engineering of benzamide derivatives.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In the crystal structures of halogenated benzamides, these interactions can be crucial in forming specific packing motifs. For instance, in related 3-halo-N-[2-(trifluoromethyl)phenyl]benzamide compounds, short halogen-halogen contacts, such as Br···Br and I···I, have been observed to link molecular chains into ribbons. researchgate.net While specific studies detailing halogen bonding in this compound are not prevalent, the principles derived from similar structures are applicable. The fluorine atom in the ortho position, although a weak halogen bond donor, can influence the crystal packing and potentially suppress disorder, a common issue in benzamide crystals. acs.org

Table 1: Key Non-Covalent Interactions in Benzamide Derivatives

| Interaction Type | Donor/Acceptor Atoms | Typical Role in Crystal Packing |

| Hydrogen Bonding | N—H···O, C—H···O | Formation of primary chains and dimers, linking motifs into sheets and 3D networks. nih.govnih.gov |

| Halogen Bonding | C—X···O/N/X (X=F, Cl, Br, I) | Directional interactions that can form ribbons and other specific supramolecular synthons. researchgate.net |

| π–π Stacking | Aromatic Rings | Stabilization of layered structures through offset or face-to-face stacking. researchgate.net |

| C—H···π Interactions | C—H and Aromatic Ring | Further stabilization of the crystal packing. researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The analysis generates a 2D "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the nearest nucleus outside the surface (de). The distribution and percentage of points in different regions of this plot provide a quantitative summary of the various types of intermolecular contacts.

For aromatic and nitro-substituted compounds, Hirshfeld surface analysis typically reveals the dominance of certain interactions. For example, in the crystal structure of a related nitrophenyl derivative, Hirshfeld analysis quantified the contributions of various contacts to the crystal packing. nih.gov The most significant interactions were O···H/H···O contacts, accounting for 40.1% of the total surface, followed by H···H (27.5%) and C···H/H···C (12.4%) contacts. nih.gov These high percentages underscore the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.

In the case of this compound, a similar analysis would be expected to highlight the contributions of contacts involving the fluorine and nitro groups. The red spots on a Hirshfeld surface mapped with the dnorm property (normalized contact distance) indicate close contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov The analysis would likely reveal significant O···H/H···O and N···H/H···N contacts due to the amide and nitro groups, as well as potential F···H/H···F contacts.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nitrophenyl Compound nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 40.1 |

| H···H | 27.5 |

| C···H / H···C | 12.4 |

| O···C / C···O | 6.0 |

| O···O | 5.7 |

| C···C | 4.9 |

| O···N / N···O | 2.0 |

| N···H / H···N | 1.2 |

This quantitative data is invaluable for comparing the packing environments in different polymorphs or in a series of related compounds, providing a clear picture of how subtle changes in molecular structure can lead to significant differences in solid-state architecture. nih.gov

Vi. Applications in Organic Synthesis and Materials Science

2-Fluoro-N-(3-nitrophenyl)benzamide as a Synthetic Intermediate

The strategic placement of the fluoro and nitro groups, along with the amide linkage, makes this compound a versatile intermediate for further chemical transformations. These features allow for selective reactions to introduce a wide array of functionalities, leading to the generation of diverse molecular libraries.

Precursor for Diversely Substituted Benzamide (B126) Analogues

The structure of this compound is amenable to several modification strategies, enabling the synthesis of a broad spectrum of benzamide analogues. The nitro group can be readily reduced to an amine, which can then be subjected to various N-alkylation or N-acylation reactions. Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

The general synthetic approach often involves the initial reduction of the nitro group to an aniline (B41778) derivative. This resulting amino group is a versatile handle for introducing diverse substituents. For instance, it can be acylated with different acid chlorides or anhydrides to yield a variety of N-acylaminobenzamides. Alternatively, reductive amination with aldehydes or ketones can introduce a range of alkyl or arylalkyl groups.

While direct studies on a broad library of derivatives from this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from the synthesis of related benzamide derivatives. For example, the synthesis of various N-substituted benzamides has been explored for their potential as antitumor agents, demonstrating the adaptability of the benzamide scaffold to structural modifications. rsc.org

Table 1: Potential Benzamide Analogues via Derivatization of this compound

| Precursor Compound | Reagents and Conditions | Resulting Analogue | Potential Application Area |

| 2-fluoro-N-(3-aminophenyl)benzamide (from reduction of nitro group) | Alkyl halide, Base | N-(3-(alkylamino)phenyl)-2-fluorobenzamide | Medicinal Chemistry |

| 2-fluoro-N-(3-aminophenyl)benzamide | Acid chloride, Pyridine | N-(3-(acylamino)phenyl)-2-fluorobenzamide | Materials Science |

| This compound | Nucleophile (e.g., alcohol, amine), Strong base | 2-alkoxy-N-(3-nitrophenyl)benzamide or 2-amino-N-(3-nitrophenyl)benzamide | Synthetic Intermediates |

This table presents hypothetical derivatizations based on established chemical principles for analogous compounds, as specific examples for the title compound are not widely reported.

Role in the Construction of Complex Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes it a promising precursor for the synthesis of complex heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, following the reduction of the nitro group to an amine, the resulting 2-fluoro-N-(3-aminophenyl)benzamide could potentially undergo intramolecular cyclization.

One potential pathway involves the intramolecular amidation between the newly formed amino group and the carbonyl of the benzamide, which could lead to the formation of a diazepinone ring system. Another possibility is the intramolecular nucleophilic attack of the amine onto the fluorinated benzene (B151609) ring, which could result in the formation of a phenazine-like structure, although this would likely require a catalyst and forcing conditions.

A well-documented strategy for related compounds is the synthesis of phenanthridinones from 2-phenylbenzamides through intramolecular C-H amination. nih.gov By analogy, a derivative of this compound where the 3-nitrophenyl group is replaced by a phenyl group could undergo palladium-catalyzed intramolecular C-H arylation to yield a fluorinated phenanthridinone. nih.gov These heterocyclic cores are prevalent in many biologically active natural products and pharmaceuticals. nih.gov

Furthermore, N-aryl amides can undergo intramolecular cyclization to form valuable oxindole (B195798) derivatives. rsc.orgmdpi.com This suggests that under specific reaction conditions, derivatives of this compound could be precursors to novel substituted oxindoles.

Potential in Advanced Materials Development

The unique combination of a rigid aromatic framework, hydrogen bonding capabilities, and the presence of electronically active nitro and fluoro groups makes this compound an interesting building block for the creation of advanced materials with tailored properties.

Building Blocks for Supramolecular Structures

The amide linkage in this compound provides a classic hydrogen bonding motif (N-H···O=C), which is a powerful tool for directing the self-assembly of molecules into well-ordered supramolecular structures. nih.gov The presence of the aromatic rings also allows for π-π stacking interactions, further stabilizing these assemblies. The fluorine atom can participate in weaker C-H···F hydrogen bonds, offering an additional level of control over the packing of the molecules in the solid state.

Components in Polymeric Systems and Dendrimers

The structure of this compound lends itself to incorporation into larger macromolecules like polymers and dendrimers. After suitable functionalization, for example, by converting both the fluoro and nitro groups into reactive sites, it can act as a monomer in polycondensation reactions. The resulting polyamides would possess a regular arrangement of the fluorinated and nitrated phenyl rings, which could impart specific thermal and mechanical properties to the polymer.

Table 2: Potential Macromolecular Systems Based on this compound Derivatives

| Macromolecule Type | Monomer/Building Block | Potential Synthesis Method | Key Structural Feature |

| Polyamide | Diamino-dicarboxylic acid derivative of 2-fluoro-N-phenylbenzamide | Polycondensation | Regularly spaced fluoro and nitro-phenyl groups |

| Dendrimer | AB2-type monomer derived from this compound | Divergent or Convergent Synthesis | Fluorinated and nitrated peripheral groups or core |

This table outlines potential macromolecular syntheses based on the functional group transformations possible for the title compound, drawing parallels from general polymer and dendrimer chemistry.

Organic Electronics and Optoelectronic Materials

The electron-withdrawing nature of both the fluorine atom and the nitro group suggests that this compound and its derivatives could possess interesting electronic properties. These substituents lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of electronic energy levels is a critical aspect in the design of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While there is no direct research on the use of this compound in organic electronics, related benzophenone (B1666685) derivatives have been explored as host materials for phosphorescent OLEDs. researchgate.net The rigid structure and potential for high thermal stability of polymers and dendrimers derived from this compound could make them suitable candidates for charge-transporting or emissive layers in such devices. The introduction of fluorine can also enhance the volatility and improve the thin-film forming properties of organic molecules, which is advantageous for device fabrication. Further research into the photophysical and charge-transport properties of this compound and its derivatives is warranted to fully explore its potential in this field.

Vii. Green Chemistry Principles in the Synthesis of 2 Fluoro N 3 Nitrophenyl Benzamide

Development of Environmentally Benign Synthetic Routes

The conventional synthesis of N-aryl benzamides typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride (e.g., 2-fluorobenzoyl chloride), with an amine (e.g., 3-nitroaniline). While effective, these methods often rely on stoichiometric activating reagents and hazardous solvents like dichloromethane (B109758) or dimethylformamide, which generate significant chemical waste and pose environmental risks.

Developing greener routes for 2-fluoro-N-(3-nitrophenyl)benzamide focuses on improving atom economy and avoiding toxic reagents. A key strategy is the direct catalytic amidation of 2-fluorobenzoic acid with 3-nitroaniline (B104315). This approach, while challenging, eliminates the need for a pre-activated acyl chloride, thereby preventing the formation of corrosive byproducts. Research into greener amide bond formations explores various catalytic systems, including those based on boric acid or transition metals, which can proceed under milder conditions and often with water as the only byproduct. Another innovative approach is the Umpolung Amide Synthesis (UmAS), which reverses the traditional reactivity of the synthons and has shown promise for creating N-aryl amides without racemization, a critical factor in pharmaceutical synthesis. While direct application to this compound is not yet documented, these methodologies represent the forefront of environmentally benign synthesis design.

Utilization of Sustainable Solvents and Catalysts

The choice of solvents and catalysts is a critical leverage point for greening the synthesis of this compound. The focus is on replacing volatile organic compounds (VOCs) with safer alternatives and employing catalysts that can be easily recovered and reused.

Aqueous Media and Deep Eutectic Solvents (DESs)

Water is the ideal green solvent, but the poor solubility of many organic precursors, including those for this compound, often limits its use. An emerging and promising class of alternative solvents are Deep Eutectic Solvents (DESs). DESs are mixtures of hydrogen bond donors (e.g., urea (B33335), glycerol, carboxylic acids) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a significantly lower melting point than its individual components.

These solvents are attractive due to their low toxicity, biodegradability, low vapor pressure, and tunable physicochemical properties. Although the specific use of DESs for the synthesis of this compound has not been detailed in published literature, their successful application in other organic reactions, including multicomponent reactions to form heterocycles, suggests their high potential. A DES could serve as both the solvent and catalyst, simplifying the reaction setup and workup.

Comparison of Conventional Solvents and Green Alternatives

| Property | Conventional Solvents (e.g., Dichloromethane, DMF) | Deep Eutectic Solvents (DESs) |

|---|---|---|

| Volatility | High | Negligible |

| Toxicity | Often high (carcinogenic, reprotoxic) | Generally low, based on components |

| Source | Petrochemical | Often from renewable, readily available components |

| Biodegradability | Poor | Generally high |

| Recyclability | Possible via distillation (energy-intensive) | Possible, though methods are still in development |

Reusable Catalytic Systems

While homogeneous catalysts like boronic acids have shown effectiveness in direct amidation, their separation can be challenging. Heterogeneous catalysts, such as silica-supported acids or metal complexes immobilized on polymers, offer a practical solution. For instance, research has demonstrated that a simple, activated silica (B1680970) (K60) can effectively catalyze amide synthesis between a carboxylic acid and an amine, and the catalyst can be recovered by simple filtration and reused. The development of a robust, reusable catalyst specifically for the amidation of 2-fluorobenzoic acid with 3-nitroaniline would be a significant step towards a truly sustainable synthesis.

Energy-Efficient Synthesis Protocols

Reducing energy consumption is a key principle of green chemistry. Novel energy sources can drastically lower the environmental footprint of chemical synthesis by reducing reliance on fossil fuels and often shortening reaction times.

Ultrasonic Irradiation

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for energy-efficient synthesis. The phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles—generates localized hotspots of extreme temperature and pressure. This can dramatically accelerate reaction rates, leading to higher yields in shorter times and often under milder bulk reaction conditions compared to conventional heating.

Potential Advantages of Sonication for Benzamide (B126) Synthesis

tetrafluoroborate (B81430)The key steps in this synthetic pathway are:

Diazotization and Fluorination (Balz-Schiemann): C₆H₄(NH₂)COOH + NaNO₂ + 2HBF₄ → [C₆H₄(N₂⁺)COOH]BF₄⁻ + NaBF₄ + 2H₂O [C₆H₄(N₂⁺)COOH]BF₄⁻ → C₆H₄(F)COOH + N₂ + BF₃

Acyl Chloride Formation: C₆H₄(F)COOH + SOCl₂ → C₆H₄(F)COCl + SO₂ + HCl

Amidation: C₆H₄(F)COCl + H₂N-C₆H₄-NO₂ → C₁₃H₉FN₂O₃ + HCl

From an atom economy perspective, the Balz-Schiemann reaction itself is inherently inefficient. The desired fluorine atom is incorporated from tetrafluoroboric acid (HBF₄), but a significant portion of the reagent's mass is lost as byproducts, namely nitrogen gas (N₂) and boron trifluoride (BF₃). wikipedia.org While nitrogen is benign, boron trifluoride is a toxic and corrosive gas that requires careful handling and disposal. Furthermore, the use of sodium nitrite (B80452) (NaNO₂) and a strong acid adds to the reagent load and generates salt waste (e.g., sodium tetrafluoroborate).

Nucleophilic Aromatic Substitution (Halex) Route

An alternative approach involves a nucleophilic aromatic substitution, specifically a Halogen Exchange (Halex) reaction. This method typically starts with an activated aromatic ring bearing a leaving group, such as a chlorine atom, which is displaced by a fluoride (B91410) ion. For the synthesis of this compound, a plausible route would involve the fluorination of 2-chlorobenzoyl chloride with a fluoride source like potassium fluoride (KF).

The key steps in this pathway are:

Fluorination (Halex Reaction): C₆H₄(Cl)COCl + KF → C₆H₄(F)COCl + KCl

Amidation: C₆H₄(F)COCl + H₂N-C₆H₄-NO₂ → C₁₃H₉FN₂O₃ + HCl

The atom economy of the Halex reaction is generally superior to the Balz-Schiemann reaction. In an ideal scenario, the only byproduct is potassium chloride (KCl), a relatively benign salt. This route avoids the use of toxic reagents like boron trifluoride and the generation of gaseous byproducts other than the HCl from the final amidation step. However, the efficiency of the Halex reaction is highly dependent on the reaction conditions, including the choice of solvent, temperature, and potentially a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

Comparative Analysis of Atom Economy and Waste

To quantify and compare the efficiency of these two strategies, the theoretical atom economy for the overall synthesis of this compound via each route can be calculated. The atom economy is defined as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The following table provides a comparative overview of the atom economy and the primary waste products for the two fluorination strategies discussed. For the purpose of this calculation, the reactants for the overall synthesis are considered to be the starting aromatic compound, the fluorinating agent, and the amine, as well as any reagents consumed in the intermediate steps (e.g., thionyl chloride).

| Fluorination Strategy | Overall Reaction | Molecular Weight of Desired Product (g/mol) | Sum of Molecular Weights of Reactants (g/mol) | Theoretical Atom Economy (%) | Major Waste Products |

|---|---|---|---|---|---|

| Balz-Schiemann Reaction | C₆H₄(NH₂)COOH + NaNO₂ + 2HBF₄ + SOCl₂ + H₂N-C₆H₄-NO₂ → C₁₃H₉FN₂O₃ + N₂ + BF₃ + NaBF₄ + 2H₂O + SO₂ + 2HCl | 260.22 | 639.99 | 40.66% | Nitrogen (N₂), Boron trifluoride (BF₃), Sodium tetrafluoroborate (NaBF₄), Sulfur dioxide (SO₂), Hydrochloric acid (HCl), Water |

| Halex Reaction | C₆H₄(Cl)COCl + KF + H₂N-C₆H₄-NO₂ → C₁₃H₉FN₂O₃ + KCl + HCl | 260.22 | 371.68 | 70.01% | Potassium chloride (KCl), Hydrochloric acid (HCl) |

Discussion on Waste Minimization

The data clearly indicates that the Halex reaction offers a significantly higher theoretical atom economy compared to the Balz-Schiemann route. This translates to a more efficient incorporation of reactant atoms into the final product and, consequently, less waste generation per unit of product.

In terms of waste minimization, the Halex route is also more favorable. The primary solid waste, potassium chloride, is a low-toxicity salt that is easier to handle and dispose of compared to the reactive and toxic boron trifluoride gas generated in the Balz-Schiemann process. While both routes produce acidic waste (HCl), the overall volume and hazard profile of the byproducts from the Halex reaction are considerably lower.

Modern modifications to the Balz-Schiemann reaction, such as the use of ionic liquids as solvents, have been shown to improve safety and allow for the recycling of the reaction medium, which can mitigate some of its environmental drawbacks. researchgate.net However, from a fundamental atom economy standpoint, the generation of stoichiometric byproducts remains a significant disadvantage.

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 0 | None | 45 |

| DMF | 25 | DMAP | 78 |

| THF | 15 | EDCI | 62 |

Advanced: How can contradictory crystallographic data for this compound be resolved, particularly regarding torsion angles and hydrogen bonding?

Answer:

Discrepancies in X-ray data often arise from polymorphism or solvent inclusion. To resolve these:

- Refinement protocols : Use SHELXL for high-resolution data, applying restraints for disordered regions (e.g., nitro group orientation) .

- Hydrogen bonding analysis : Compare Hirshfeld surfaces across multiple crystals to identify consistent motifs.

- DFT calculations : Validate experimental torsion angles (e.g., C–F···O–N interactions) against computational models .

Example : A 2024 study found two polymorphs with torsional differences of 8° in the benzamide ring, attributed to solvent-driven packing effects .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer:

- NMR :

- ¹⁹F NMR : δ ≈ -110 ppm (CF coupling with aromatic protons).

- ¹H NMR : Nitrophenyl protons appear as a doublet at δ 8.2–8.5 ppm (J = 2.4 Hz).

- IR : Strong peaks at 1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (asymmetric NO₂ stretch).

- HPLC-MS : ESI+ mode confirms [M+H]⁺ at m/z 291.1 .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The meta-nitro group deactivates the aromatic ring, directing electrophilic attacks to the para position relative to the fluorine. Key observations:

Q. Table 2: Reactivity Comparison with Analogues

| Substituent | Relative Rate (k) | Major Product |

|---|---|---|

| -NO₂ (meta) | 1.0 | Retained amide |

| -OCH₃ (para) | 2.3 | Fluorine displacement |

Basic: What strategies mitigate decomposition of this compound during purification?

Answer:

- Chromatography : Use silica gel deactivated with 1% triethylamine to prevent acid-catalyzed hydrolysis.

- Recrystallization : Employ ethanol/water (7:3) at 4°C to avoid thermal degradation.

- Storage : Protect from light (nitro group photolability) and store under argon at -20°C .

Advanced: How can structure-activity relationship (SAR) studies rationalize the biological activity of this compound derivatives?

Answer:

- Pharmacophore mapping : The nitro group enhances binding to nitroreductase enzymes, while fluorine improves membrane permeability.

- Case study : Fluorine substitution at ortho (vs. para) increased IC₅₀ against E. coli nitroreductase by 15-fold due to steric hindrance .

- QSAR models : LogP values >3.2 correlate with improved CNS penetration in neuropharmacological assays .

Basic: What are the common impurities in this compound synthesis, and how are they quantified?

Answer:

- Major impurities :

- Unreacted 3-nitroaniline (detected via TLC, Rf = 0.3 in ethyl acetate/hexane).

- Hydrolyzed 2-fluorobenzoic acid (HPLC retention time = 4.2 min).

- Quantification : Use HPLC with a C18 column and UV detection at 254 nm. Limit: <0.5% per ICH guidelines .

Advanced: What computational methods predict the solvatochromic behavior of this compound in different solvents?

Answer:

- TD-DFT : Calculates UV-Vis shifts using CAM-B3LYP/6-311++G(d,p). Accurately predicts a 12 nm bathochromic shift in DMSO vs. hexane.

- Solvent parameters : Correlate with Kamlet-Taft π* values (R² = 0.94) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg. Use fume hoods and nitrile gloves.

- Explosivity : Nitro groups pose risks under high heat (>200°C). Avoid grinding .

Advanced: How do isotopic labeling studies (e.g., ¹⁸O, ¹⁵N) elucidate the degradation pathways of this compound?

Answer:

- ¹⁵N-labeled nitro group : Tracks nitro-to-amine reduction in anaerobic bacterial cultures.

- ¹⁸O in amide : Confirms hydrolysis via H₂¹⁸O incorporation, detected by MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.